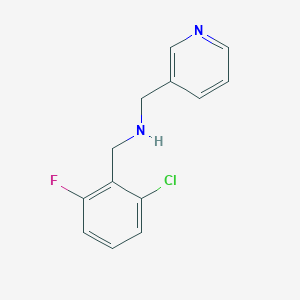

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-6-fluorobenzyl bromide, includes a benzene ring with chlorine and fluorine substituents . The exact molecular structure of “(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine” is not provided in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Chloro-6-fluorobenzyl alcohol include a molecular weight of 160.57 g/mol . The exact physical and chemical properties of “(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine” are not provided in the retrieved data.Scientific Research Applications

Fluorescent Sensors and Imaging

A study on the synthesis and characterization of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family highlighted the development of asymmetrically derivatized fluorescein-based dyes containing an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group. These sensors exhibit significant fluorescence turn-on upon Zn(II) addition and demonstrate improved selectivity for Zn(II) over other ions, with potential applications in biological imaging (Nolan et al., 2006).

Coordination Polymers

Research on the construction of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, resulted in the formation of structures with diverse conformational arrangements. These polymers exhibit interesting properties such as helical chains and solid-state luminescent emissions, hinting at potential applications in materials science and photonic devices (Zhang et al., 2013).

Catalysis

A study on palladacycles with normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core, involving the reaction of pyridin-2-ylmethyl-1H-indole-3-carbaldehyde with benzyl amine, revealed efficient catalysis for the Suzuki–Miyaura coupling and the allylation of aldehydes. These findings underscore the compound's utility in facilitating complex organic transformations (Singh et al., 2017).

Corrosion Inhibition

The corrosion inhibition of mild steel in hydrochloric acid by compounds including benzylidene-pyridine-2-yl-amine derivatives was explored, demonstrating the effectiveness of these compounds as corrosion inhibitors. This application is critical in industrial settings to enhance the longevity and durability of metal structures (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVNLPRYCOWHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)nicotinamide](/img/structure/B470571.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]butanamide](/img/structure/B470573.png)

![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3,4,5-trimethoxy-N-phenylbenzamide](/img/structure/B470575.png)

![2-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B470576.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470581.png)

![3-chloro-4-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B470594.png)

![1-{4-[4-(4-Fluoro-benzylamino)-phenyl]-piperazin-1-yl}-ethanone](/img/structure/B470649.png)

![N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B470665.png)

![2-chloro-N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B470680.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B470682.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B470683.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470690.png)